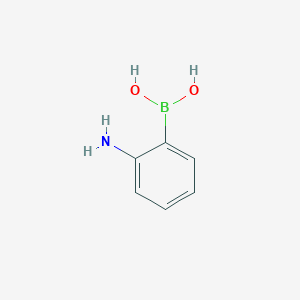

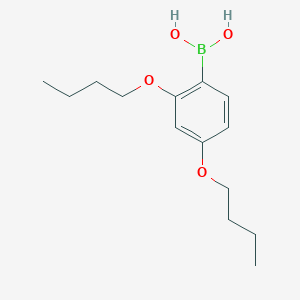

2-Aminophenylboronic acid

Descripción general

Descripción

2-Aminophenylboronic acid is used in the preparation of affinity sites for antibacterial drugs like ampicillin . It is a useful synthesis intermediate . 2-Aminobenzeneboronic acid derivative is used in the synthesis of quinolines by reacting with alpha, beta unsaturated ketones .

Synthesis Analysis

2-Aminophenylboronic acid is a reactive intermediate for cross-coupling reactions . It has been used in the synthesis of quinolines by reacting with alpha, beta unsaturated ketones . It has also been used in the preparation of affinity sites for antibacterial drugs like ampicillin .

Molecular Structure Analysis

2-Aminophenylboronic acid exists in a dimeric form . The 2-APBA dimer is a novel aggregation-induced enhanced emission (AIEE) molecule .

Chemical Reactions Analysis

The underlying AIEE mechanism is that the 2-APBA dimeric units aggregate through intermolecular interactions to produce highly ordered molecular packing without the presence of π–π stacking interactions that would lead to aggregation-caused quenching .

Physical And Chemical Properties Analysis

2-Aminophenylboronic acid has a molecular weight of 136.95 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass is 137.0648087 g/mol . The topological polar surface area is 66.5 Ų .

Aplicaciones Científicas De Investigación

Aggregation-Induced Enhanced Emission (AIEE) Molecule

2-APBA exhibits remarkable emissive behavior in the solid state. Unlike many other aromatic molecules, which often suffer from aggregation-caused quenching, 2-APBA defies this trend. Here’s why:

- Applications : The 2-APBA dimer holds promise in various fields:

Glucose-Selective Holographic Sensors

Designed boronate ligands, including those derived from 2-APBA, have been employed in glucose-selective holographic sensors . These sensors offer specificity for glucose detection, making them valuable tools in medical diagnostics and monitoring .

Synthesis of Indolo [3,4-cd] Benzazepines

2-APBA serves as a reactant in the synthesis of indolo [3,4-cd] benzazepines via Pictet-Spengler-type cyclizations. These heterocyclic compounds find applications in medicinal chemistry and drug discovery .

Antimicrobial Amphiphilic Aryl Peptideomimetics

Researchers have explored 2-APBA derivatives for their antimicrobial properties. These amphiphilic molecules exhibit promising activity against bacteria and fungi, potentially leading to novel therapeutic agents .

Pyridoquinazolines and Benzo [h] [1,6]naphthyridines

2-APBA participates in the synthesis of pyridoquinazolines and benzo [h] [1,6]naphthyridines via intramolecular electrophilic substitution reactions. These heterocycles have diverse applications in materials science and pharmacology .

CO2-Responsive Nano-Gating System

The reversible AIEE fluorescence quenching and recovery of 2-APBA have been harnessed for CO2 sensing . Researchers proposed a strategy to fabricate a CO2-responsive nano-gating system based on dynamic covalent B-N and B-O bonds. This system could find use in environmental monitoring and gas sensing applications .

Mecanismo De Acción

Target of Action

2-Aminophenylboronic acid (2-APBA) is a versatile compound with a variety of targets. It is primarily used as a reactant in the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It is also used in the preparation of designed boronate ligands for glucose-selective holographic sensors . The primary targets of 2-APBA are therefore selectins and glucose molecules.

Mode of Action

The mode of action of 2-APBA involves its interaction with its targets. It forms a dimeric unit that aggregates through intermolecular interactions to produce highly ordered molecular packing . This aggregation leads to enhanced emission, a phenomenon known as aggregation-induced enhanced emission (AIEE) . The 2-APBA dimer aggregates can reversibly transform into its non-fluorescent monomer form driven by new kinds of dynamic covalent B–N and B–O bonds .

Biochemical Pathways

The biochemical pathways affected by 2-APBA are primarily related to its role as a reactant in the synthesis of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It also plays a role in the preparation of designed boronate ligands for glucose-selective holographic sensors . The exact biochemical pathways and their downstream effects are dependent on the specific reactions and targets involved.

Pharmacokinetics

It is known that 2-apba is highly emissive in the solid state , suggesting that its bioavailability may be influenced by its physical state

Result of Action

The result of 2-APBA’s action is the formation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It also results in the creation of designed boronate ligands for glucose-selective holographic sensors . At the molecular and cellular level, these actions can lead to changes in selectin activity and glucose sensing, respectively.

Action Environment

The action of 2-APBA can be influenced by environmental factors. For instance, the aggregation-induced enhanced emission (AIEE) phenomenon is dependent on the formation of highly ordered molecular packing , which can be influenced by factors such as temperature and solvent conditions. Furthermore, the stability of 2-APBA may be affected by environmental conditions, as it is known to be highly emissive in the solid state .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

The 2-APBA dimer aggregates could reversibly transform into its non-fluorescent monomer form driven by new kinds of dynamic covalent B–N and B–O bonds . This illustrates its good potential in molecular recognition, nanogating, chemo/bio-sensing, and controlled drug release . This opens up new possibilities for the use of 2-Aminophenylboronic acid in various applications.

Propiedades

IUPAC Name |

(2-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRRKLFMHQUJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901275 | |

| Record name | NoName_370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminophenylboronic acid | |

CAS RN |

5570-18-3 | |

| Record name | B-(2-Aminophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)

![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)